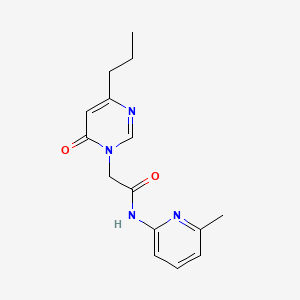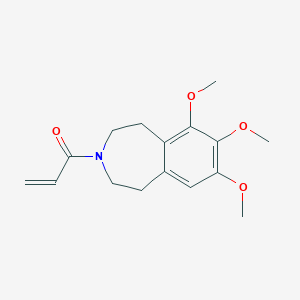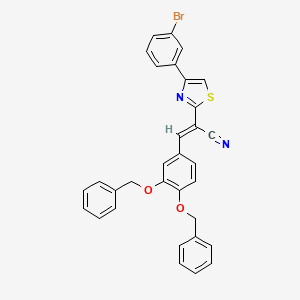
(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile, commonly known as BBTA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BBTA is a derivative of stilbene and is known for its unique structural features, which make it a promising candidate for various applications. In
Scientific Research Applications
Photoluminescence Characteristics
A study explores the synthesis and photoluminescence properties of novel compounds, including derivatives similar to the mentioned chemical, revealing their potential in emitting green fluorescence in both solid state and solution under UV irradiation, indicating applications in fluorescent materials and sensors. These compounds show good thermal stability, which could be beneficial for their use in electronic devices or luminescent materials (Xu, Yu, & Yu, 2012).
Organic Electronics and Photovoltaics
Research into donor conjugated polymers based on alkyl chain substituted oligobenzo[c]thiophene derivatives, incorporating structural motifs related to the mentioned compound, demonstrates their utility in bulk heterojunction solar cells. These polymers have shown to possess low optical band gaps and well-balanced energy levels, leading to efficient charge transport and significant power conversion efficiencies in photovoltaic applications (Raj & Anandan, 2013).
Chemosensors
A fluorescent probe based on a structurally similar compound has been developed for the colorimetric and fluorescence detection of bisulfite in food samples, such as sugar and red wine. This probe can quantitatively detect bisulfite, showcasing its application in food safety and quality control (Chen et al., 2019).
Antimicrobial and Anti-tumor Activities
Compounds with a similar structure have been evaluated for their antimicrobial and anti-tumor activities. For instance, bis-thiazole derivatives incorporating the thiophene moiety have shown potent anti-tumor agents against hepatocellular carcinoma cell lines, suggesting their potential in developing new cancer therapies (Gomha, Edrees, & Altalbawy, 2016).
properties
IUPAC Name |
(E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23BrN2O2S/c33-28-13-7-12-26(18-28)29-22-38-32(35-29)27(19-34)16-25-14-15-30(36-20-23-8-3-1-4-9-23)31(17-25)37-21-24-10-5-2-6-11-24/h1-18,22H,20-21H2/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFIVGPLUWJMSR-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)Br)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NC(=CS3)C4=CC(=CC=C4)Br)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


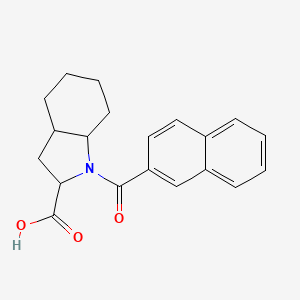
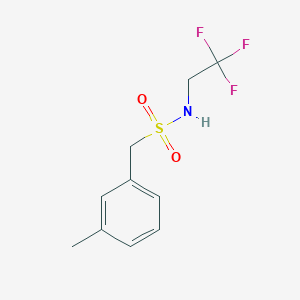

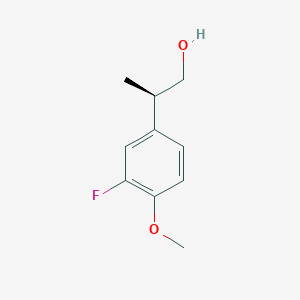
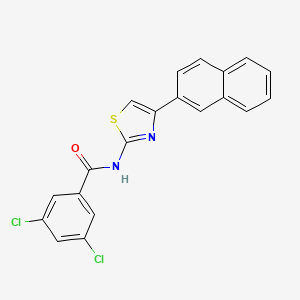
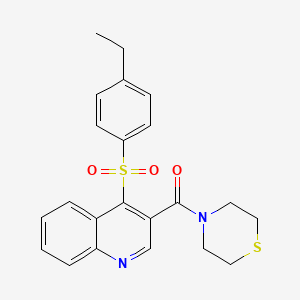
![5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2802523.png)


